molecular formula C16H29N3O7 B1667856 L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine CAS No. 137530-61-1

L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Cat. No.: B1667856
CAS No.: 137530-61-1
M. Wt: 375.42 g/mol
InChI Key: ZTDAMCPLHAKWAY-KUNJKIHDSA-N
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Description

BE-16627B is a novel metalloproteinase inhibitor isolated from the microorganism Streptomyces species. This compound has shown selective inhibition of metalloproteinases such as human stromelysin and 92 kD gelatinase . Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components, and their inhibition is significant in various therapeutic applications, particularly in the treatment of diseases involving excessive tissue breakdown.

Preparation Methods

Synthetic Routes and Reaction Conditions: BE-16627B is produced by culturing Streptomyces species A16627 or its mutants. The microorganism is grown in a suitable nutrient medium under controlled conditions to accumulate the compound . The process involves:

    Culturing: Streptomyces species A16627 is cultured in a nutrient medium.

    Accumulation: The compound BE-16627B accumulates in the culture medium.

    Recovery: The compound is then extracted and purified from the culture medium.

Industrial Production Methods: The industrial production of BE-16627B follows similar steps but on a larger scale. The process involves optimizing the growth conditions of Streptomyces species to maximize the yield of BE-16627B. This includes controlling factors such as temperature, pH, and nutrient concentration.

Chemical Reactions Analysis

Types of Reactions: BE-16627B undergoes various chemical reactions, including:

    Oxidation: BE-16627B can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions to yield reduced forms.

    Substitution: BE-16627B can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.

Scientific Research Applications

BE-16627B has a wide range of scientific research applications, including:

Mechanism of Action

BE-16627B exerts its effects by selectively inhibiting metalloproteinases such as human stromelysin and 92 kD gelatinase . The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition is dose-dependent and does not show apparent cytotoxicity at noncytotoxic concentrations . The molecular targets include the active sites of metalloproteinases, and the pathways involved are related to extracellular matrix regulation and tissue remodeling.

Comparison with Similar Compounds

    Marimastat: Another metalloproteinase inhibitor with similar inhibitory effects.

    Batimastat: Known for its broad-spectrum inhibition of metalloproteinases.

    TIMP-1 (Tissue Inhibitor of Metalloproteinases-1): A natural inhibitor of metalloproteinases.

Uniqueness of BE-16627B: BE-16627B is unique due to its selective inhibition of specific metalloproteinases without apparent cytotoxicity . This selectivity makes it a valuable tool for studying metalloproteinase activity and developing targeted therapies.

Properties

CAS No.

137530-61-1

Molecular Formula

C16H29N3O7

Molecular Weight

375.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1

InChI Key

ZTDAMCPLHAKWAY-KUNJKIHDSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O

Isomeric SMILES

CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BE 16627B
BE-16627B
BE16627B
L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 2
Reactant of Route 2
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 3
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 4
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 5
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
Reactant of Route 6
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine

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